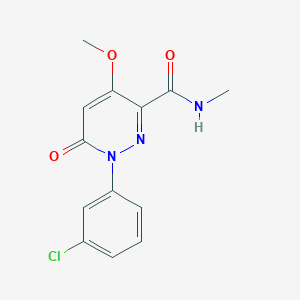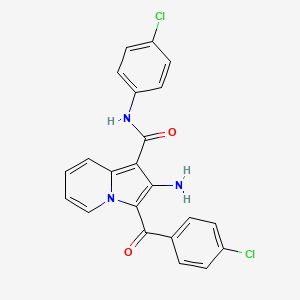
1-(3-氯苯基)-4-甲氧基-N-甲基-6-氧代-1,6-二氢-3-吡啶甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide, also known as "3-chloro-6-methoxy-N-methyl-1,6-dihydro-3-pyridazinecarboxamide" or "3-chloro-6-MMP", is a novel and potentially useful synthetic molecule. It has been studied as a potential therapeutic agent for a variety of diseases, including cancer, inflammatory diseases, and neurological disorders. In addition, 3-chloro-6-MMP has been studied for its potential to act as a protective agent against environmental pollutants.
科学研究应用
小麦杂交剂的合成方法及应用
耿增艳(2011)的研究开发了一种改进的小麦杂交剂合成方法,特别是针对1-(对氯苯基)-1,4-二氢-4-氧代-6-乙基吡啶-5-甲酸。这种合成方法以廉价的4-氯苯胺为原料,更适合工业化应用,改进反应、分离、提纯工艺,收率达到61.53%。
晶体结构和抗惊厥性质
M. Kubicki、H. Bassyouni和P. W. Codding(2000)考察了三种抗惊厥烯胺酮的晶体结构,包括4-[(对氯苯基)氨基]-6-甲基-2-氧代-3-环己烯-1-羧酸甲酯。这项研究为类似化合物在抗惊厥药物中的分子结构和潜在应用提供了见解 (Kubicki, Bassyouni, & Codding, 2000)。
与含氮双亲核试剂的反应性
L. S. Kosolapova等(2013)的研究考察了类似化合物3-氯-5-甲氧基-4-[(4-甲基苯基)硫代]-2(5H)-呋喃酮与各种含氮双亲核试剂的反应。这项研究有助于理解这些化合物在各种化学过程中的化学反应性和潜在应用 (Kosolapova 等,2013)。
类似化合物的晶体结构
邹霞(2001)考察了相关化合物N-叔丁基-N'-(2,4-二氯苯甲酰)-N-[1-(4-氯苯基)-1, 4-二氢-6-甲基吡啶-4-氧代-3-羰基]肼的晶体结构。本研究的发现有助于理解类似化合物在各个科学领域的结构特征和潜在应用 (夏,2001)。
相关喹唑啉的抗菌性能
N. Desai、P. N. Shihora和D. Moradia(2007)探索了新型喹唑啉的合成和表征,作为潜在的抗菌剂。这项研究可能为类似化合物的抗菌应用提供见解 (Desai, Shihora, & Moradia, 2007)。
吡啶二氮杂环衍生物合成及其潜在应用
H. Yamanaka等(1992)探索了吡啶二氮杂环衍生物的合成,例如6-氯-3-吡啶二氮杂环羧酸甲酯。这些衍生物可能在各个科学和工业领域具有应用 (Yamanaka, Konno, Sagi, & Siga, 1992)。
作用机制
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine, have been found to interact with the 5-ht 2c serotonin receptor .
Mode of Action
M-chlorophenylpiperazine, a compound with a similar structure, is known to act as a partial agonist of the 5-ht 2a and 5-ht 2c receptors but as an antagonist of the 5-ht 2b receptors .
Biochemical Pathways
Similar compounds like m-chlorophenylpiperazine are known to influence the serotonergic system, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
The interaction of similar compounds with serotonin receptors can lead to various physiological effects, including mood regulation and sleep modulation .
生化分析
Biochemical Properties
1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in nerve impulse transmission, affecting normal cellular functions.
Cellular Effects
The effects of 1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect oxidative stress levels in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other substances.
Transport and Distribution
The transport and distribution of 1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-15-13(19)12-10(20-2)7-11(18)17(16-12)9-5-3-4-8(14)6-9/h3-7H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROKDMVMJOPEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2638215.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2638216.png)
![2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2638218.png)


![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2638222.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/structure/B2638223.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2638226.png)
![2-Chloro-6-methylthiazolo[4,5-b]pyridine](/img/structure/B2638230.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2638231.png)

![6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2638233.png)
